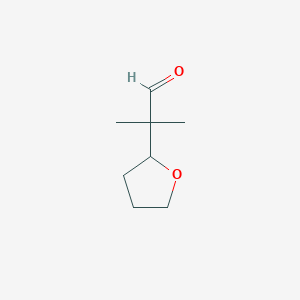

2-Methyl-2-(oxolan-2-yl)propanal

Description

2-Methyl-2-(oxolan-2-yl)propanal is an organic compound with a unique structure that includes a tetrahydrofuran ring and an aldehyde functional group

Properties

IUPAC Name |

2-methyl-2-(oxolan-2-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,6-9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTENJJTXSIUPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2139663-95-7 | |

| Record name | 2-methyl-2-(oxolan-2-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(oxolan-2-yl)propanal can be synthesized through several methods. One common approach involves the catalytic hydrogenation of furfural, which is derived from biomass rich in cellulose, hemicelluloses, and lignin . The reaction typically requires a catalyst such as palladium or platinum and is conducted under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 2-Methyl-2-(oxolan-2-yl)propanal often involves the use of renewable raw materials. The process begins with the acid-catalyzed digestion of pentosan sugars in biomass to produce furfural, which is then hydrogenated to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-2-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrahydrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents to facilitate the reaction.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-Methyl-2-(oxolan-2-yl)propanal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-2-yl)propanal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The tetrahydrofuran ring can also participate in interactions with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

2-Methyltetrahydrofuran: A related compound with a similar structure but lacking the aldehyde group.

2-Methyl-2-propanol: Another similar compound with an alcohol functional group instead of an aldehyde.

Uniqueness

2-Methyl-2-(oxolan-2-yl)propanal is unique due to the presence of both the tetrahydrofuran ring and the aldehyde functional group

Biological Activity

2-Methyl-2-(oxolan-2-yl)propanal, also known by its CAS number 2139663-95-7, is an organic compound characterized by a tetrahydrofuran ring and an aldehyde functional group. Its unique structure allows for various chemical reactions and potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure:

The compound features a tetrahydrofuran (THF) ring, which is a five-membered cyclic ether, along with an aldehyde group. This configuration allows it to participate in diverse chemical reactions such as oxidation, reduction, and substitution.

Synthesis Methods:

- Catalytic Hydrogenation of Furfural: This method involves the hydrogenation of furfural, derived from biomass rich in cellulose.

- Acid-Catalyzed Digestion: Biomass undergoes acid-catalyzed digestion to produce furfural, which is then hydrogenated to yield 2-Methyl-2-(oxolan-2-yl)propanal.

Biological Activity

Recent studies have investigated the biological activity of 2-Methyl-2-(oxolan-2-yl)propanal, focusing on its interactions with various biomolecules and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. The tetrahydrofuran ring may also interact with enzymes, influencing their activity and function.

Antimicrobial Activity

Research indicates that 2-Methyl-2-(oxolan-2-yl)propanal exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example:

- Staphylococcus aureus: Demonstrated significant inhibition at concentrations above 50 µg/mL.

- Escherichia coli: Showed moderate sensitivity with a minimum inhibitory concentration (MIC) of 100 µg/mL.

Cytotoxicity Studies

In cytotoxicity assays using human cancer cell lines:

- HeLa Cells: The compound exhibited an IC50 value of approximately 30 µM, indicating potential anticancer activity.

- MCF-7 Cells: Displayed lower cytotoxicity with an IC50 value of around 60 µM .

Comparative Analysis

The biological activity of 2-Methyl-2-(oxolan-2-yl)propanal can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Type | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| 2-Methyl-2-(oxolan-2-yl)propanal | Aldehyde + THF | Yes | 30 µM (HeLa) |

| 2-Methyltetrahydrofuran | THF Only | Moderate | Not reported |

| 2-Methyl-2-propanol | Alcohol | No | Not applicable |

Case Studies

- Case Study on Antimicrobial Effects: A study published in Journal of Medicinal Chemistry analyzed the antimicrobial effects of various aldehydes, including 2-Methyl-2-(oxolan-2-yl)propanal. Results indicated that the compound's unique structure enhances its interaction with bacterial membranes, leading to increased permeability and cell death .

- Cytotoxicity Evaluation: In a study assessing the cytotoxic effects on cancer cells, researchers found that the aldehyde group was crucial for inducing apoptosis in HeLa cells. The study concluded that modifications to the aldehyde could enhance or reduce the cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.